

Determining the Minimum Inhibitory Concentration (MIC) of BB2-50F Against Mycobacterium tuberculosis

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Compound of Interest		
Compound Name:	BB2-50F	
Cat. No.:	B12365362	Get Quote

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of **BB2-50F**, a novel dual-targeting bioenergetic inhibitor, against Mycobacterium tuberculosis. **BB2-50F** has been identified as a potent sterilizer of both replicating and non-replicating M. tuberculosis by inhibiting succinate dehydrogenase and F1Fo-ATP synthase.[1][2] Included are comprehensive experimental procedures, data presentation guidelines, and a diagrammatic representation of the compound's mechanism of action.

Introduction to BB2-50F

BB2-50F is a 6-substituted 5-(N,N-hexamethylene)amiloride derivative that demonstrates potent bactericidal activity against Mycobacterium tuberculosis.[1][2] Its unique mechanism involves the dual inhibition of two key components of the mycobacterial respiratory chain:

 Succinate Dehydrogenase (SDH): BB2-50F targets the catalytic subunit of SDH, inhibiting succinate oxidation and subsequently decreasing the activity of the tricarboxylic acid (TCA) cycle.[1][2]



• F1Fo-ATP Synthase: The compound also targets the membrane-embedded c-ring of the F1Fo-ATP synthase, a critical enzyme for ATP synthesis.[1][2]

This dual-targeting approach leads to a rapid bactericidal effect and has been shown to involve the accumulation of reactive oxygen species (ROS) under aerobic conditions.[1]

Quantitative Data Summary

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) of **BB2-50F** against Mycobacterium tuberculosis.

Microorganism	Strain	MIC (µM)	Reference
Mycobacterium tuberculosis	H37Rv	8	[3]
Mycobacterium tuberculosis	mc² 6230 (ΔRD1, ΔpanCD)	8	[3]

Experimental Protocol: MIC Determination by Broth Microdilution

This protocol is based on the established broth microdilution methods for Mycobacterium tuberculosis susceptibility testing, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), World Health Organization (WHO), and European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6][7]

3.1. Materials

- **BB2-50F** (powder)
- Mycobacterium tuberculosis H37Rv (or other strain of interest)
- Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase)
- Sterile, U-bottom 96-well polystyrene microtiter plates with lids[7]



- · Sterile distilled water
- Dimethyl sulfoxide (DMSO) for stock solution preparation
- Sterile polypropylene tubes
- Incubator (37°C)
- Biosafety cabinet (Class II or higher)
- Spectrophotometer or McFarland turbidity standards
- · Inverted mirror for reading plates
- 3.2. Preparation of Reagents
- **BB2-50F** Stock Solution:
 - Aseptically weigh a precise amount of BB2-50F powder.
 - Dissolve the powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).
 Ensure complete dissolution.
 - Further dilutions should be made in sterile Middlebrook 7H9 broth.
- Bacterial Inoculum Preparation:
 - Culture M. tuberculosis in Middlebrook 7H9 broth until it reaches the mid-logarithmic growth phase.
 - Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard using sterile broth. This corresponds to approximately $1-5 \times 10^7$ CFU/mL.
 - Prepare a 1:100 dilution of the adjusted inoculum in Middlebrook 7H9 broth to achieve a final concentration of approximately 1-5 x 10⁵ CFU/mL for inoculation.
- 3.3. Assay Procedure
- Plate Setup:



- Dispense 100 μL of Middlebrook 7H9 broth into all wells of a 96-well microtiter plate, except for the first column.
- In the first column, add 200 μL of the highest concentration of BB2-50F to be tested (prepared in Middlebrook 7H9 broth).

Serial Dilutions:

- Perform a two-fold serial dilution by transferring 100 μL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column.
- Discard 100 μL from the tenth column.
- o Column 11 will serve as the growth control (no drug).
- Column 12 will serve as the sterility control (broth only).

• Inoculation:

Add 100 μL of the prepared bacterial inoculum (1-5 x 10⁵ CFU/mL) to wells in columns 1 through 11. Do not add bacteria to the sterility control wells (column 12).

Incubation:

- Seal the plate with its lid and place it in a secondary container (e.g., a zip-lock bag) to prevent dehydration.
- Incubate the plate at 37°C for 7 to 14 days, or until visible growth is observed in the growth control wells.

3.4. Reading and Interpreting Results

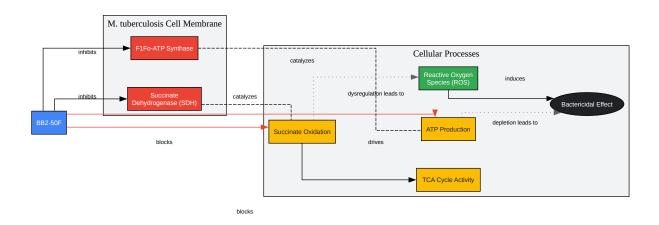
- Visually inspect the plate using an inverted mirror.
- The MIC is defined as the lowest concentration of BB2-50F that completely inhibits the visible growth of M. tuberculosis.



- The growth control well (column 11) should show turbidity, indicating bacterial growth.
- The sterility control well (column 12) should remain clear.

Visualizations

4.1. BB2-50F Mechanism of Action

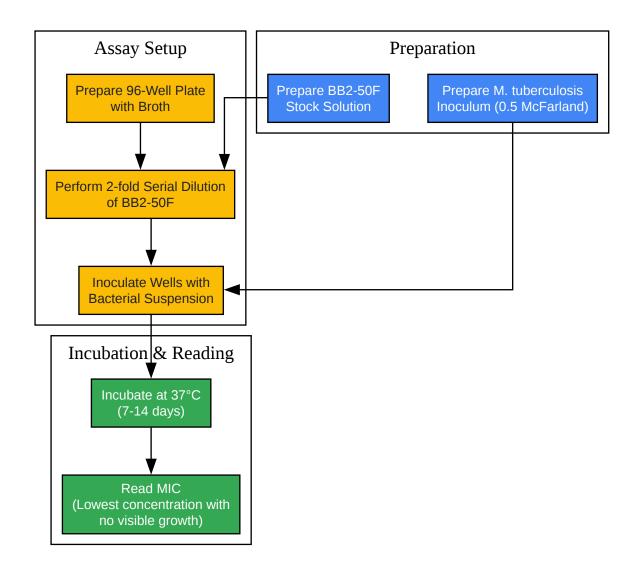


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Caption: Mechanism of action of **BB2-50F** in M. tuberculosis.

4.2. Experimental Workflow for MIC Determination





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